molecular formula C8H18ClNO B1529464 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride CAS No. 1803581-75-0

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride

Cat. No.: B1529464
CAS No.: 1803581-75-0
M. Wt: 179.69 g/mol
InChI Key: ULLFSVINPMNMRI-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride (CAS No. 1803581-75-0) is a chiral amino alcohol derivative characterized by a cyclopropyl ring, dimethyl substituents, and a protonated amino group. Its rigid cyclopropyl moiety enhances metabolic stability, making it a valuable intermediate in pharmaceutical synthesis . Key suppliers include Ambeed, Inc. (USA) and LGC Standards/Toronto Research Chemicals (Canada), which cater to research needs in medicinal chemistry and drug development .

Properties

IUPAC Name

3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,5-10)7(9)6-3-4-6;/h6-7,10H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLFSVINPMNMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-cyclopropyl-2,2-dimethylpropan-1-ol with ammonia under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides and alkyl groups can participate in substitution reactions.

Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it suitable for modifying existing drugs to enhance their efficacy and reduce side effects.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol Hydrochloride

  • Structural Differences : Replaces dimethyl groups at C2 with difluoro substituents.
  • Steric Effects: Reduced steric bulk compared to dimethyl groups may increase conformational flexibility.
  • Applications : Used in synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability enhancement .

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1803592-74-6)

  • Structural Differences : Features an ethyl ester group instead of the alcohol moiety.
  • Prodrug Potential: Esters are often hydrolyzed in vivo to active carboxylic acids, making this derivative a prodrug candidate.
  • Applications : Explored in prodrug strategies for controlled drug release .

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

  • Structural Differences : Chloro substituent at C3 and dimethylamine group.
  • Impact on Properties :
    • Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions.
    • Biological Activity : Common in alkylating agents for anticancer therapies.
  • Applications : Intermediate in synthesizing quaternary ammonium compounds and surfactants .

3-Amino-1-cyclopropyl-propan-1-ol Hydrochloride (CAS 2940955-86-0)

  • Structural Differences: Positional isomer with the amino group at C1 instead of C3.
  • Impact on Properties: Stereoelectronic Effects: Altered spatial arrangement affects binding to biological targets. Solubility: Polar amino group at C1 may enhance aqueous solubility compared to the target compound.
  • Applications : Investigated for chiral resolution in asymmetric synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Weight Functional Groups Key Applications
Target compound (1803581-75-0) C3: Cyclopropyl; C2: Dimethyl 207.70 g/mol Amino alcohol, HCl Pharmaceutical intermediates
Difluoro analog (5201) C3: Cyclopropyl; C2: Difluoro 212.27 g/mol Amino alcohol, HCl Fluorinated drug synthesis
Ethyl ester derivative (1803592-74-6) C3: Cyclopropyl; C2: Difluoro; Ester 277.71 g/mol Ester, HCl Prodrug development
3-Chloro-N,N-dimethylpropane-1-amine HCl C3: Chloro; N: Dimethyl 158.07 g/mol Amine, HCl Alkylating agents
Positional isomer (2940955-86-0) C1: Cyclopropyl; C3: Amino 151.63 g/mol Amino alcohol, HCl Chiral synthesis

Biological Activity

Overview

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride (CAS Number: 1803581-75-0) is a hydrochloride salt derived from its parent compound, 3-amino-3-cyclopropyl-2,2-dimethylpropan-1-ol. This compound has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. The molecular formula is C8H17NOCl, with a molecular weight of 179.69 g/mol.

The compound appears as a white to off-white powder and is soluble in water, which facilitates its use in various scientific applications. Its reactivity is characterized by the following types of chemical reactions:

  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Reducing agents like lithium aluminum hydride are typically used.
  • Substitution : Nucleophiles such as halides can participate in substitution reactions.

These reactions yield various products, including oxidized derivatives and substituted analogs, depending on specific reagents and conditions used.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways and targets are context-dependent and require further elucidation through experimental studies.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. Studies have shown its potential in inhibiting the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. For instance, it has been linked to the modulation of GSK-3β activity, a critical regulator in cancer biology .

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with various biological systems. These investigations often explore:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its effects on receptor activities that could influence physiological responses.

For example, high concentrations of related compounds have shown significant inhibition of secretion processes in bacterial systems, indicating potential applications in treating infections caused by antibiotic-resistant bacteria .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study evaluated the effects of 3-amino compounds on T3SS-mediated activities in pathogenic bacteria. Results indicated that certain concentrations could inhibit the secretion of virulence factors, suggesting a therapeutic avenue for bacterial infections .
  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound could reduce the viability of cancer cell lines by inducing apoptosis through GSK-3β modulation. Concentration-dependent effects were observed, highlighting its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural features that combine cyclopropyl and amino functionalities. Below is a comparison with structurally similar compounds:

Compound NameStructural Features
3-Amino-2,2-dimethylpropan-1-olLacks cyclopropyl group but retains similar amine functionality.
NeopentanolamineContains a similar amine structure but differs in branching.
Cyclopropylamine derivativesShares cyclopropyl moiety but varies in functional groups.

These comparisons underscore the distinct reactivity and biological activity associated with this compound compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride
Reactant of Route 2
3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol hydrochloride

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